molecular formula C19H17N5O5S B10907273 2-Ethoxy-4-[3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-nitrophenol

2-Ethoxy-4-[3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-nitrophenol

Cat. No.: B10907273
M. Wt: 427.4 g/mol
InChI Key: OHVQIOCIJLSKJN-UHFFFAOYSA-N
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Description

2-Ethoxy-4-[3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-nitrophenol is a complex organic compound that belongs to the class of triazino-benzoxazepine derivatives This compound is characterized by its unique structure, which includes an ethoxy group, a methylsulfanyl group, and a nitrophenol moiety

Preparation Methods

The synthesis of 2-Ethoxy-4-[3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-nitrophenol involves multiple steps. The general synthetic route includes the following steps:

    Formation of the Triazino-Benzoxazepine Core: The initial step involves the formation of the triazino-benzoxazepine core through a cyclization reaction. This can be achieved by reacting appropriate precursors under specific conditions, such as heating with a suitable catalyst.

    Introduction of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, where an ethylating agent is used to replace a hydrogen atom with an ethoxy group.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group is added via a nucleophilic substitution reaction, where a methylthiol reagent reacts with the core structure.

    Nitration: The final step involves the nitration of the phenol moiety, which can be achieved using a nitrating agent such as nitric acid under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-Ethoxy-4-[3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group under suitable conditions using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methylsulfanyl groups can be replaced by other nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur, particularly at the ether linkage, leading to the formation of the corresponding phenol and ethanol.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., thiols, amines).

Scientific Research Applications

2-Ethoxy-4-[3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-nitrophenol has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anticancer or antimicrobial agent.

    Material Science: Its chemical properties allow it to be used in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Studies: The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.

    Industrial Applications: It may find use in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-[3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-nitrophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds to 2-Ethoxy-4-[3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-nitrophenol include other triazino-benzoxazepine derivatives, such as:

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of an ethoxy group, a methylsulfanyl group, and a nitrophenol moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H17N5O5S

Molecular Weight

427.4 g/mol

IUPAC Name

2-ethoxy-4-(3-methylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)-3-nitrophenol

InChI

InChI=1S/C19H17N5O5S/c1-3-28-16-13(25)9-8-11(15(16)24(26)27)17-20-12-7-5-4-6-10(12)14-18(29-17)21-19(30-2)23-22-14/h4-9,17,20,25H,3H2,1-2H3

InChI Key

OHVQIOCIJLSKJN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1[N+](=O)[O-])C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SC)O

Origin of Product

United States

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